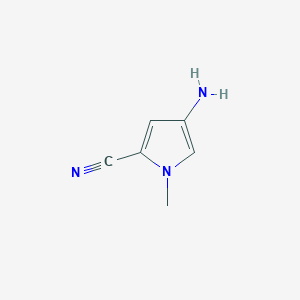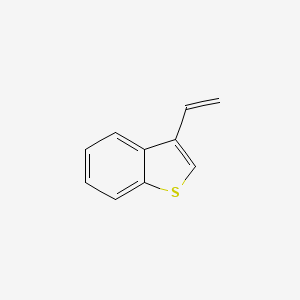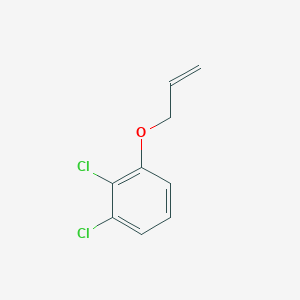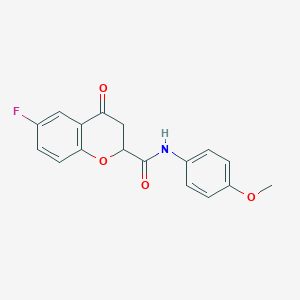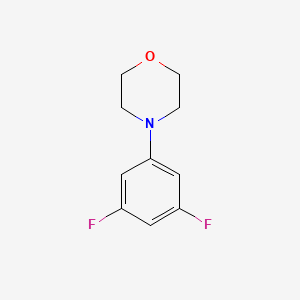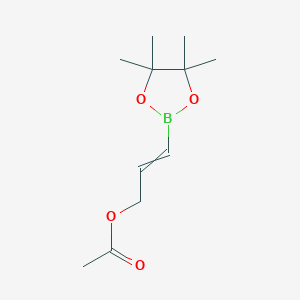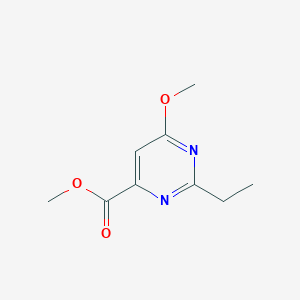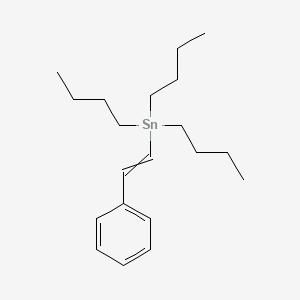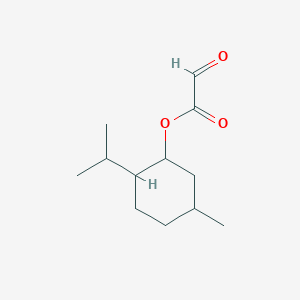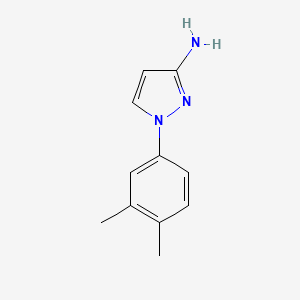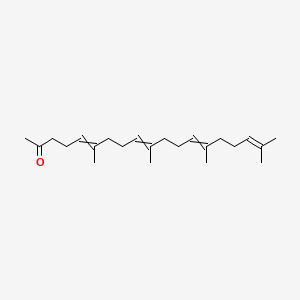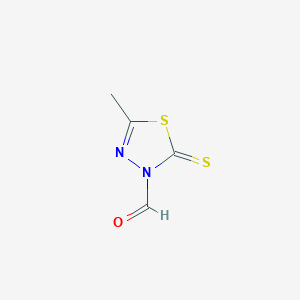
5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE typically involves the cyclization of appropriate thiosemicarbazide derivatives with aldehydes under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and minimize by-products. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer properties. The presence of sulfur and nitrogen atoms in the ring structure can interact with biological targets.
Medicine
Medicinal applications may include the development of new drugs or therapeutic agents. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings. Their unique chemical properties can enhance the performance of industrial products.
Mécanisme D'action
The mechanism of action of 5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The sulfur and nitrogen atoms in the ring structure can form bonds with these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Mercapto-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Amino-1,3,4-thiadiazole
Uniqueness
5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE is unique due to its specific substitution pattern and functional groups
Propriétés
Numéro CAS |
100747-87-3 |
|---|---|
Formule moléculaire |
C4H4N2OS2 |
Poids moléculaire |
160.2 g/mol |
Nom IUPAC |
5-methyl-2-sulfanylidene-1,3,4-thiadiazole-3-carbaldehyde |
InChI |
InChI=1S/C4H4N2OS2/c1-3-5-6(2-7)4(8)9-3/h2H,1H3 |
Clé InChI |
HJTPTRHOJMZRFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=S)S1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE](/img/structure/B8784402.png)
![N-[(2-methoxyphenyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B8784404.png)
